molecular formula C12H14F2O3 B12633351 Ethyl 4-(2,6-difluoro-phenoxy)butanoate

Ethyl 4-(2,6-difluoro-phenoxy)butanoate

Cat. No.: B12633351
M. Wt: 244.23 g/mol
InChI Key: GQTRLMWPYZQXNB-UHFFFAOYSA-N
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Description

Ethyl 4-(2,6-difluoro-phenoxy)butanoate is an organic compound with the molecular formula C12H14F2O3 It is characterized by the presence of a phenoxy group substituted with two fluorine atoms at the 2 and 6 positions, attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,6-difluoro-phenoxy)butanoate typically involves the reaction of 2,6-difluorophenol with ethyl 4-bromobutanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,6-difluoro-phenoxy)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 4-(2,6-difluoro-phenoxy)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,6-difluoro-phenoxy)butanoate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the phenoxy group can enhance the compound’s binding affinity and specificity towards its targets. The ester group can undergo hydrolysis to release the active phenoxy compound, which then exerts its effects through various biochemical pathways.

Comparison with Similar Compounds

Ethyl 4-(2,6-difluoro-phenoxy)butanoate can be compared with other similar compounds such as:

    Ethyl 4-(2,4-difluoro-phenoxy)butanoate: Similar structure but with fluorine atoms at different positions.

    Ethyl 4-(2,6-dichloro-phenoxy)butanoate: Chlorine atoms instead of fluorine, leading to different chemical properties.

    Ethyl 4-(2,6-difluoro-phenoxy)acetate: Shorter carbon chain in the ester group.

Biological Activity

Ethyl 4-(2,6-difluoro-phenoxy)butanoate is an organic compound characterized by its unique structure, which includes a butanoate moiety and a difluorophenoxy group. This compound has garnered interest in various fields, particularly in biological and medicinal chemistry, due to its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C12H14F2O3
  • Molecular Weight : 248.24 g/mol
  • Structure : The compound features a butanoate backbone with a phenoxy group substituted at the 4-position with two fluorine atoms at the 2 and 6 positions of the phenyl ring.

The biological activity of this compound is largely attributed to its interaction with specific biological targets, such as enzymes and receptors. The presence of fluorine enhances the compound's binding affinity, potentially increasing its efficacy in biochemical assays. The ester functionality allows for hydrolysis, releasing the active phenolic acid derivative which can interact with biological molecules.

Biological Activity Overview

This compound has been studied for several biological activities:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. Its structural similarity to known inhibitors allows it to compete for binding sites.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains. Its effectiveness appears to be influenced by the presence of the difluorophenoxy group.
  • Antioxidant Activity : Research indicates that this compound may possess antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems.

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of various phenoxybutanoates on enzyme activity related to bacterial virulence factors. This compound demonstrated significant inhibition of the type III secretion system (T3SS) in Pseudomonas aeruginosa, indicating its potential as a therapeutic agent against infections caused by this pathogen .

Case Study 2: Antimicrobial Activity

In vitro assays were conducted to assess the antimicrobial efficacy of this compound against drug-resistant strains of Escherichia coli. The compound exhibited moderate antibacterial activity and was found to enhance the effectiveness of conventional antibiotics when used in combination therapies .

Case Study 3: Antioxidant Properties

Research focusing on the antioxidant capabilities of various phenolic compounds highlighted that this compound effectively scavenged free radicals in cellular models. This property suggests its potential application in formulations aimed at reducing oxidative damage .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
Ethyl 4-(2,3-dichloro-phenoxy)butanoateStructureModerate enzyme inhibitionChlorine substituents lead to different reactivity profiles .
Ethyl 4-(2-fluorophenoxy)butanoateStructureLower antimicrobial activityLess potent than its difluorinated counterpart .
Ethyl 3-(3-chloro-phenoxy)butanoateStructureAntioxidant activitySimilar antioxidant profile but less effective than difluorinated version .

Properties

Molecular Formula

C12H14F2O3

Molecular Weight

244.23 g/mol

IUPAC Name

ethyl 4-(2,6-difluorophenoxy)butanoate

InChI

InChI=1S/C12H14F2O3/c1-2-16-11(15)7-4-8-17-12-9(13)5-3-6-10(12)14/h3,5-6H,2,4,7-8H2,1H3

InChI Key

GQTRLMWPYZQXNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=C(C=CC=C1F)F

Origin of Product

United States

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